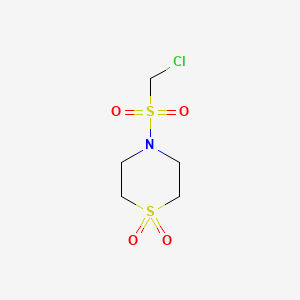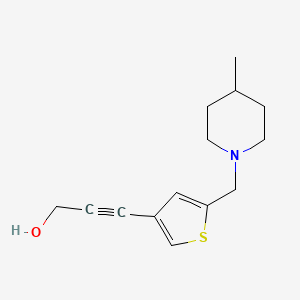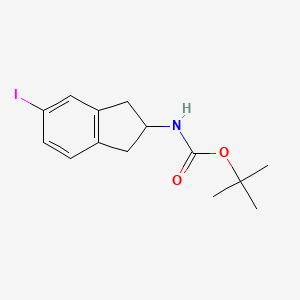
4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C5H10ClNO4S2 and a molecular weight of 247.72 g/mol It is known for its unique structure, which includes a thiomorpholine ring substituted with a chloromethylsulfonyl group and a dioxide functionality
準備方法
The synthesis of 4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with chloromethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The sulfur atom in the thiomorpholine ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
科学的研究の応用
4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of 4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar compounds to 4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide include:
Thiomorpholine 1,1-dioxide: Lacks the chloromethylsulfonyl group, making it less reactive in substitution reactions.
4-(Methylsulfonyl)thiomorpholine 1,1-dioxide: Contains a methylsulfonyl group instead of a chloromethylsulfonyl group, resulting in different reactivity and applications.
4-(Chloromethyl)thiomorpholine:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications .
特性
分子式 |
C5H10ClNO4S2 |
|---|---|
分子量 |
247.7 g/mol |
IUPAC名 |
4-(chloromethylsulfonyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C5H10ClNO4S2/c6-5-13(10,11)7-1-3-12(8,9)4-2-7/h1-5H2 |
InChIキー |
ZQVMLLKDMYRIQJ-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CCN1S(=O)(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B13638214.png)
![3,7-Dichlorobenzo[d]isothiazole](/img/structure/B13638218.png)









![Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride](/img/structure/B13638272.png)

